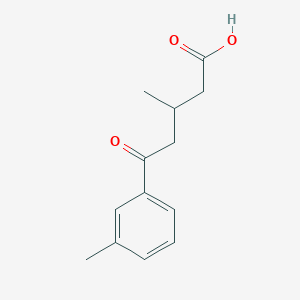

3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid

Description

3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid is a substituted valeric acid derivative characterized by a ketone group at the 5th position of the pentanoic acid backbone and a 3-methylphenyl substituent. Its IUPAC name reflects the methyl group at the 3rd carbon of the valeric acid chain and the 3-methylphenyl group attached to the ketone.

Properties

IUPAC Name |

3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-4-3-5-11(6-9)12(14)7-10(2)8-13(15)16/h3-6,10H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDEXNTZYEKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374981 | |

| Record name | 3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-36-4 | |

| Record name | β,3-Dimethyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid, a compound with potential biological significance, is being studied for its various activities, particularly in the context of metabolic pathways and neuroprotection. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- CAS Number : 845781-36-4

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological molecules. The carbonyl group in the compound can form hydrogen bonds with amino acids in proteins, influencing their activity and stability. Additionally, the presence of methyl groups may enhance lipophilicity, facilitating cellular uptake and interaction with cell membranes.

Key Mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity through competitive or non-competitive inhibition.

- Gene Expression Modulation : It can influence transcription factors, altering gene expression related to metabolic processes.

- Cell Signaling Pathways : The compound's interaction with signaling pathways can affect cellular responses to external stimuli.

1. Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In various studies, it has been shown to mitigate oxidative stress-induced neuronal damage.

- Case Study : In a study involving SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against hydrogen peroxide-induced cell death by inhibiting apoptotic pathways and reducing oxidative stress markers .

2. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is under exploration.

3. Cytotoxicity in Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Initial findings indicate selective toxicity towards certain tumor cells while sparing normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 25 | Moderate cytotoxicity |

| MCF-7 (Breast) | 30 | High cytotoxicity |

| A549 (Lung) | 50 | Low cytotoxicity |

In Vitro Studies

In vitro studies have demonstrated that varying concentrations of this compound can lead to significant changes in cellular viability and function:

- At lower concentrations (1–10 µM), the compound exhibited protective effects against oxidative stress.

- Higher concentrations (above 50 µM) resulted in increased cell death, indicating a dose-dependent response .

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Current research focuses on its metabolic pathways and the effects of chronic exposure.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : $ \text{C}{13}\text{H}{16}\text{O}_{3} $ (calculated).

- Molecular Weight : 236.26 g/mol (calculated).

- Functional Groups : Carboxylic acid (C1), ketone (C5), and aromatic substituent (3-methylphenyl).

The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing ketone and the hydrophobic 3-methylphenyl group, which may enhance lipophilicity compared to unsubstituted valeric acid.

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs with variations in the aromatic substituent, heteroatom incorporation, or functional group modifications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-methylenedioxyphenyl analog (CAS 876294-76-7) introduces a polar oxygen-rich ring, which may improve binding to biological targets compared to the nonpolar 3-methylphenyl group .

Heterocyclic Modifications :

- Replacement of the phenyl ring with a 3-methyl-2-thienyl group (CAS 951893-95-1) introduces sulfur, altering electronic properties and possibly enhancing metabolic stability in drug design .

Functional Group Variations :

- The 3-ethoxyphenyl analog (CAS 951892-92-5) incorporates an ethoxy group, which could improve water solubility compared to methyl or halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.